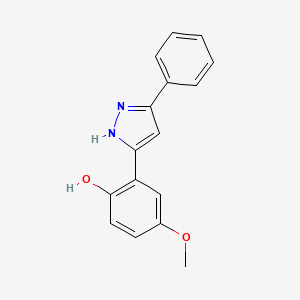![molecular formula C24H15NO2 B5715004 2-(4-biphenylyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5715004.png)
2-(4-biphenylyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-biphenylyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as BIDQ, is a synthetic compound that belongs to the class of isoquinoline derivatives. It has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
2-(4-biphenylyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, 2-(4-biphenylyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In biochemistry, 2-(4-biphenylyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been studied for its interactions with various enzymes and proteins, such as DNA topoisomerase II and tubulin. In pharmacology, 2-(4-biphenylyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been evaluated for its potential as a therapeutic agent for various diseases, such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 2-(4-biphenylyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its ability to interact with various targets in the body, such as enzymes and proteins. For example, 2-(4-biphenylyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to inhibit the activity of DNA topoisomerase II, which is an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, 2-(4-biphenylyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can prevent the growth and proliferation of cancer cells. 2-(4-biphenylyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has also been shown to interact with tubulin, which is a protein that is involved in the formation of microtubules. By disrupting the formation of microtubules, 2-(4-biphenylyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(4-biphenylyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to have various biochemical and physiological effects in the body. For example, 2-(4-biphenylyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to induce apoptosis in cancer cells by activating various signaling pathways, such as the p53 pathway and the caspase pathway. 2-(4-biphenylyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has also been shown to inhibit the activity of various enzymes and proteins, such as DNA topoisomerase II and tubulin. In addition, 2-(4-biphenylyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to have antioxidant and anti-inflammatory effects, which may be beneficial in the treatment of various diseases, such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-biphenylyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several advantages for lab experiments, such as its high purity and stability, which make it easy to handle and store. 2-(4-biphenylyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is also relatively easy to synthesize, which makes it accessible to researchers. However, 2-(4-biphenylyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione also has some limitations for lab experiments, such as its limited solubility in aqueous solutions, which may limit its applications in certain assays. In addition, 2-(4-biphenylyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a synthetic compound, which may limit its relevance to natural systems.
Direcciones Futuras
There are several future directions for the study of 2-(4-biphenylyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its interactions with various enzymes and proteins in more detail, in order to better understand its mechanism of action. Additionally, future studies could explore the potential of 2-(4-biphenylyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione as a lead compound for the development of novel drugs with improved efficacy and selectivity.
Métodos De Síntesis
2-(4-biphenylyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can be synthesized through a multi-step process that involves the condensation of 4-biphenylcarboxaldehyde and 1-aminoisoquinoline, followed by cyclization and oxidation steps. The purity and yield of the final product can be improved through various purification techniques, such as column chromatography and recrystallization.
Propiedades
IUPAC Name |
2-(4-phenylphenyl)benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15NO2/c26-23-20-10-4-8-18-9-5-11-21(22(18)20)24(27)25(23)19-14-12-17(13-15-19)16-6-2-1-3-7-16/h1-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVXXWHRCCQHIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-biphenylyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-dimethyl-1-[(2-pyrimidinylthio)acetyl]-1H-indole](/img/structure/B5714921.png)


![N-(2-{[2-(4-bromobenzylidene)hydrazino]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-yl)-2-methoxybenzamide](/img/structure/B5714933.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B5714940.png)

![2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1,3-benzoxazole](/img/structure/B5714953.png)

![4-chloro-N-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]benzamide](/img/structure/B5714965.png)
![2-methoxy-5-{[(4-methoxy-3-biphenylyl)amino]methyl}phenol](/img/structure/B5714985.png)
![4-{[4-(benzoylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5714999.png)


